molecular formula C10H6F3NO B13029106 4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile

4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile

Katalognummer: B13029106
Molekulargewicht: 213.16 g/mol
InChI-Schlüssel: NMDTUKQUUSDAJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H6F3NO It is a derivative of benzonitrile, characterized by the presence of a formyl group, a methyl group, and a trifluoromethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable benzonitrile precursor. This can be done using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: 4-Carboxy-3-methyl-2-(trifluoromethyl)benzonitrile.

    Reduction: 4-Formyl-3-methyl-2-(trifluoromethyl)benzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to the modulation of biological pathways and the inhibition or activation of specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Formyl-3-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.

    3-(Trifluoromethyl)benzonitrile: Lacks both the formyl and methyl groups.

    4-(Trifluoromethyl)benzonitrile: Lacks both the formyl and methyl groups.

Uniqueness

4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C10H6F3NO

Molekulargewicht

213.16 g/mol

IUPAC-Name

4-formyl-3-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H6F3NO/c1-6-8(5-15)3-2-7(4-14)9(6)10(11,12)13/h2-3,5H,1H3

InChI-Schlüssel

NMDTUKQUUSDAJK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1C(F)(F)F)C#N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.